

# Spectroscopic Data of 3-Aminoindole Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	3-aminoindole HCl	
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#### Introduction

3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The hydrochloride salt of 3-aminoindole is a common form for handling and formulation. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in research and drug development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for 3-aminoindole hydrochloride and outlines the general experimental protocols for their acquisition.

It is important to note that a complete, publicly available, and verified set of spectroscopic data specifically for **3-aminoindole HCI** is not readily available. Therefore, the data presented here is a combination of information for closely related compounds and predicted values based on the known spectroscopic behavior of indoles and aromatic amines.

#### **Data Presentation**

The following tables summarize the anticipated spectroscopic data for 3-aminoindole hydrochloride.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for 3-Aminoindole Hydrochloride



Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	br s	3	NH3 <sup>+</sup>
~8.0 - 8.5	br s	1	Indole N1-H
~7.6 - 7.8	d	1	С4-Н
~7.2 - 7.4	d	1	С7-Н
~7.0 - 7.2	t	1	С6-Н
~6.9 - 7.1	t	1	С5-Н
~6.8	S	1	C2-H

Solvent: DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm). The broad signals for the amine and indole protons are due to proton exchange and quadrupolar effects.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

Chemical Shift (δ, ppm)	Assignment
~136	C7a
~128	C3a
~125	C2
~122	C6
~120	C4
~118	C5
~112	C7
~105	C3

Solvent: DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data for 3-Aminoindole Hydrochloride



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3400	Strong, Broad	N-H stretching (indole NH)
2800 - 3100	Strong, Broad	N-H stretching (NH₃+)
~1620	Medium	C=C stretching (aromatic)
~1580	Medium	N-H bending (NH₃+)
~1450	Medium	C-H bending
~740	Strong	C-H out-of-plane bending (ortho-disubstituted benzene)

Sample preparation: KBr pellet or Nujol mull.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoindole Hydrochloride

m/z	lon
133.076	[M+H] <sup>+</sup> (for free base C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> )
132.068	[M] <sup>+</sup> (molecular ion of free base)

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

## **Experimental Protocols**

The following are general experimental methodologies for obtaining the spectroscopic data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d<sub>6</sub>, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.



#### Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **3-aminoindole HCI** is finely ground and mixed with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull in Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

#### **Mass Spectrometry (MS)**

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

# Mandatory Visualization Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-aminoindole HCI**.

Caption: Workflow for Spectroscopic Analysis of **3-Aminoindole HCI**.

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